Unique Structural Modification: The 2,4-Dichloro Phenyl Moiety
4-Chloro Dasatinib possesses a distinct structural feature compared to the parent drug Dasatinib: a 2,4-dichloro-6-methylphenyl substituent in place of the 2-chloro-6-methylphenyl group found in the API . This substitution, confirmed by its IUPAC name and SMILES notation, represents a quantifiable difference in molecular formula (C22H25Cl2N7O2S vs. C22H26ClN7O2S for Dasatinib anhydrous) and molecular weight (522.45 g/mol vs. 488.0 g/mol) . This structural alteration is the primary source of its differential chromatographic behavior and spectroscopic signature, essential for analytical detection [1].
| Evidence Dimension | Structural Modification (Phenyl Substituent) |
|---|---|
| Target Compound Data | 2,4-dichloro-6-methylphenyl group |
| Comparator Or Baseline | Dasatinib (Parent API): 2-chloro-6-methylphenyl group |
| Quantified Difference | Presence of an additional chlorine atom at the 4-position on the phenyl ring, increasing molecular weight by 34.45 g/mol (Cl vs. H). |
| Conditions | Structural analysis based on IUPAC nomenclature and SMILES string . |
Why This Matters
This unique structural signature is the basis for its distinct analytical detection profile, a prerequisite for its use as a specific impurity marker.
- [1] ChemWhat. (2025). Dasatinib Impurity 1 (CAS 2468737-89-3). Retrieved from https://www.chemwhat.com/ View Source
